N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide
Description
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide (IUPAC name: 3-(4-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione) is a succinimide derivative characterized by a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group at position 3 and a 3-methylpyridyl group at position 1 (Fig. 1) . This compound is of interest due to its structural similarity to bioactive succinimide derivatives, particularly in neurological and antimicrobial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-3-2-8-18-15(10)19-14(20)9-13(16(19)21)11-4-6-12(17)7-5-11/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDUOSJMCFQXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008945 | |
| Record name | 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89703-08-2 | |
| Record name | N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089703082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the succinimide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyridyl group.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Anticancer Activity
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide has shown promising results in anticancer research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example:
- Study Findings : In vitro studies indicated that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | A549 (Lung) | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Case Study : A study demonstrated that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
In Silico Studies
Molecular docking studies have been conducted to predict the binding modes and affinities of this compound with target proteins:
- Target Proteins : Enzymes such as topoisomerase II (for anticancer activity) and transpeptidases (for antibacterial activity).
Mechanism of Action
The mechanism of action of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Anticonvulsant Efficacy: The pyridyl group in N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide may enhance target specificity compared to amino-linked analogues, though direct comparative data are lacking .
- Cytotoxicity : Succinimide derivatives in showed low hepatocytotoxicity (HepG2) and neurocytotoxicity (SH-SY5Y), suggesting a favorable safety profile for further development.
Biological Activity
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide is a heterocyclic compound notable for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.74 g/mol. The compound features a succinimide ring fused with a pyridine and a chlorophenyl moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.74 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound can be achieved through various methods, including N-heterocyclic carbene-catalyzed reactions and traditional organic synthesis techniques. The reaction conditions typically involve the use of specific catalysts and solvents to optimize yield and purity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, studies demonstrated IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating significant antiproliferative effects .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential applications in developing new antibacterial agents .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. These interactions may involve binding to receptors or enzymes, thereby modulating their activity and leading to various therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| N-(2-Pyridyl)-3-(4-chlorophenyl)succinimide | Similar antibacterial properties; different nitrogen position |
| N-(3-Methylpyridin-2-yl)-4-chlorobenzamide | Exhibits strong anticancer activity; lacks succinimide ring |
| N-(4-Chlorophenyl)-3-methylpyridin-2(1H)-one | Known for neuroprotective effects; simpler structure |
This compound stands out due to its unique combination of functional groups that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
- Anticancer Activity in CLL : A study reported that specific derivatives of succinimides showed significant pro-apoptotic effects in CLL cell lines, with low toxicity observed in healthy cells .
- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit growth in various pathogenic bacteria, suggesting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide, and how can its purity be optimized?
- Methodology :
- Solvent-based synthesis : React maleimide or its N-substituted derivatives with 3-methyl-2-aminopyridine via aza-Michael addition under controlled pH and temperature (e.g., 50–80°C in DMF or THF). Monitor reaction progress via TLC or HPLC .
- Mechanochemical synthesis : Utilize ball milling for solvent-free aza-Michael reactions, reducing side products and improving yield. Optimize milling time (typically 1–4 hours) and frequency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. Confirm purity via HPLC (>95%) and elemental analysis (EA) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide?
- Protocol :
- NMR : Assign peaks for the pyridyl (δ 7.5–8.5 ppm), chlorophenyl (δ 7.2–7.4 ppm), and succinimide carbonyl (δ 170–175 ppm) groups. Compare with calculated spectra using DFT methods .
- ESI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- XRD : Obtain single crystals via slow evaporation (acetonitrile/methanol). Solve the crystal structure using SHELX (SHELXT for solution, SHELXL for refinement) .
Q. How is the cytotoxic and neurotoxic potential of this compound assessed in preclinical models?
- Experimental Design :
- In vitro cytotoxicity : Use HepG2 (hepatocytes) and SH-SY5Y (neuronal) cell lines. Treat cells with 10–200 μM compound for 24–48 hours. Measure viability via MTT assay (IC₅₀ calculation) .
- In vivo neurotoxicity : Administer doses (50–200 mg/kg) to rodents. Monitor behavioral changes (e.g., rotorod test) and histopathology of brain/liver tissues .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide derivatives in anticonvulsant studies?
- Approach :
- Derivatization : Modify substituents on the pyridyl (e.g., 4-methyl vs. 3-methyl) or chlorophenyl (e.g., para- vs. meta-chloro) groups. Compare ED₅₀ values in the 6 Hz psychomotor seizure model (mice) .
- Computational modeling : Perform molecular docking (AutoDock Vina) against GABA receptors or sodium channels. Validate predictions via electrophysiology (patch-clamp assays) .
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar succinimides?
- Case Study :
- Compare torsion angles (C–N–C–O) and hydrogen-bonding patterns (e.g., N–H···O) in crystal structures of active vs. inactive analogs. Use ORTEP-3 for graphical representation and SHELXL for refinement .
- Correlate conformational flexibility (e.g., puckering of the succinimide ring) with potency in the maximal electroshock (MES) test .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rodent). Identify Phase I metabolites (e.g., hydroxylation at the pyridyl ring) via LC-MS/MS.
- CYP inhibition assays : Test inhibition of CYP3A4/2D6 using fluorescent probes. Compare IC₅₀ values with clinical references (e.g., ketoconazole) .
Q. How does the compound’s electronic structure influence its binding to biological targets?
- Analysis :
- Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian08. High HOMO density on the chlorophenyl ring suggests electrophilic attack sites.
- Map electrostatic potential surfaces (MEPs) to predict interactions with charged residues (e.g., lysine in enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
